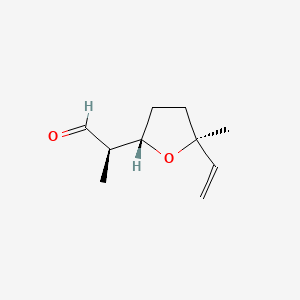
(2R,2'S,5'S)-Lilac aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(2S,5S)-5-methyl-5-vinyltetrahydrofuran-2-yl]propanal is a lilac aldehyde.
Scientific Research Applications
Branched Chain Aldehydes in Food Flavors
Branched aldehydes, like 2-methyl propanal and 2- and 3-methyl butanal, play significant roles as flavor compounds in both fermented and non-fermented food products. The production and degradation of these compounds from amino acids are well-documented, highlighting the critical role of metabolic conversions, microbial composition, and food chemistry in their formation. Understanding these mechanisms is essential for controlling the levels of desirable aldehydes in food products (Smit, Engels, & Smit, 2009).
Aldehydes as Bioactive Markers
4-Hydroxynonenal (HNE) is a specific aldehyde studied for its biological activity and methods of identification within cells and tissues. Its role has evolved from being recognized as a toxic product of lipid peroxidation to a reliable marker of oxidative stress and a potential causative agent in several diseases. This evolution underscores the importance of aldehydes in medical research, particularly regarding their analytical detection and clinical relevance (Žarković, 2003).
Aldehyde Dehydrogenase and Cardiac Diseases
The aldehyde dehydrogenase enzyme, particularly ALDH2 in mitochondria, plays a significant role in reducing oxidative stress by detoxifying harmful aldehydes. Epidemiological and genetic studies emphasize ALDH2's importance in cardioprotection. This research area offers promising directions for cardiovascular disease treatment, highlighting the potential of activating or inhibiting this enzyme as therapeutic strategies (Chen, Sun, & Mochly‐Rosen, 2010).
properties
CAS RN |
53447-46-4 |
|---|---|
Product Name |
(2R,2'S,5'S)-Lilac aldehyde |
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(2R)-2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9-,10+/m0/s1 |
InChI Key |
YPZQHCLBLRWNMJ-LPEHRKFASA-N |
Isomeric SMILES |
C[C@@H](C=O)[C@@H]1CC[C@@](O1)(C)C=C |
SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
Canonical SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
Other CAS RN |
53447-46-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2E,5S,7S,8R,9S,10E,14R,15R,16S)-5-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-tetrahydropyran-2-yl]oxymethyl]-8-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-5,7,9,14-tetramethyl-13,17-dioxabicyclo[14.1.0]heptadeca-2,10-diene-4,12-dione](/img/structure/B1238511.png)

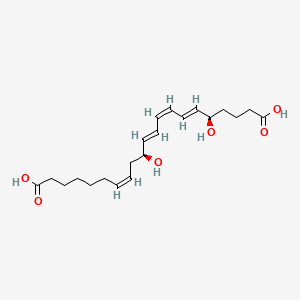
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238516.png)
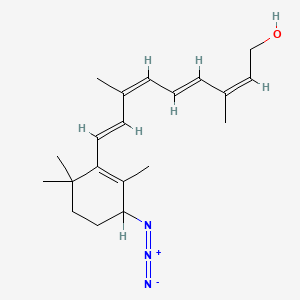
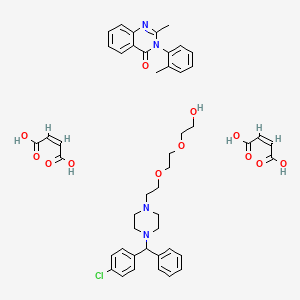
![5-[(6,7,8-Trimethoxyquinazolin-4-YL)amino]pentyl nitrate, maleate](/img/structure/B1238522.png)
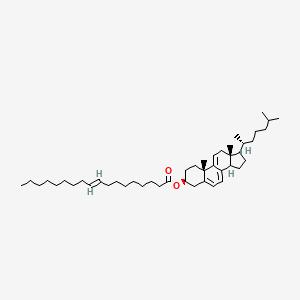

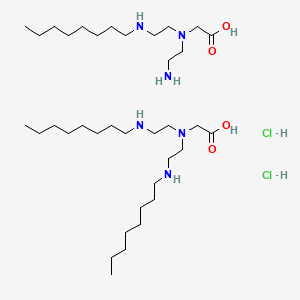

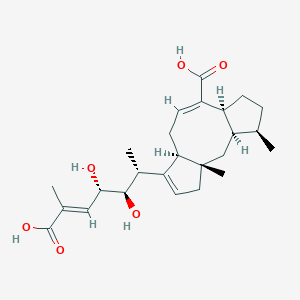
![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)